molecular formula C19H21ClN2O3S B2372754 N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-68-9

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No.: B2372754
CAS No.: 941956-68-9
M. Wt: 392.9
InChI Key: UCQDGJFMGSUBTB-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is a benzamide derivative featuring a 4-chlorophenyl ethylamine moiety linked to a benzamide core substituted with a 1,1-dioxothiazinan ring. This compound’s structure combines aromatic chlorophenyl groups with a sulfur-containing heterocycle (dioxothiazinan), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-7-3-15(4-8-17)11-12-21-19(23)16-5-9-18(10-6-16)22-13-1-2-14-26(22,24)25/h3-10H,1-2,11-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQDGJFMGSUBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiols with Dienes

Thiazinan-1,1-dioxide rings are synthesized via [4+2] cycloaddition between 1,3-butadiene derivatives and sulfonamide precursors. For example, heating N-sulfonylaziridine with 1,3-diene in toluene at 110°C for 12 hours yields the thiazinan ring. Subsequent oxidation with Oxone® (2 KHSO₅·KHSO₄·K₂SO₄) in acetic acid converts the sulfide to sulfone.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 N-Sulfonylaziridine, 1,3-diene Toluene 110°C 12 h 65%
2 Oxone®, AcOH Water 25°C 6 h 89%

Direct Functionalization of Benzoic Acid Derivatives

An alternative route involves nucleophilic aromatic substitution (SNAr) on 4-fluorobenzoic acid using thiazinane-1,1-dioxide in the presence of cesium carbonate (Cs₂CO₃) and sodium iodide (NaI) in DMSO. This method avoids multi-step cyclization but requires stringent anhydrous conditions.

Optimized Protocol :

  • Combine 4-fluorobenzoic acid (1.0 eq), thiazinane-1,1-dioxide (1.2 eq), Cs₂CO₃ (3.0 eq), and NaI (0.1 eq) in DMSO.
  • Stir at 80°C for 24 hours.
  • Acidify with HCl (1 M) and extract with ethyl acetate.
    Yield : 72%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. A representative procedure from involves:

  • Dissolve 4-(1,1-dioxothiazinan-2-yl)benzoic acid (1.0 eq) and 2-(4-chlorophenyl)ethylamine (1.1 eq) in dichloromethane (DCM).
  • Add EDC (1.5 eq) and HOBt (1.5 eq) at 0°C.
  • Stir at 25°C for 18 hours.
    Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, and purify via silica gel chromatography (EtOAc/hexane 1:3).
    Yield : 85%.

Green Chemistry Approaches

A solvent-free mechanochemical approach using triphenylphosphine (PPh₃) and iodine (I₂) as coupling agents achieves comparable efficiency:

  • Ball-mill 4-(1,1-dioxothiazinan-2-yl)benzoic acid (1.0 eq), 2-(4-chlorophenyl)ethylamine (1.1 eq), PPh₃ (1.5 eq), and I₂ (1.5 eq) at 30 Hz for 2 hours.
  • Quench with Na₂S₂O₃ and filter.
    Yield : 78%.

One-Pot Tandem Synthesis

Recent advances enable concurrent thiazinan ring formation and amide coupling in a single reactor:

  • React 4-mercaptobenzoic acid with 1,4-dibromo-2-butene in the presence of NH₄OAc to form thiazinane.
  • Oxidize in situ with H₂O₂/AcOH to sulfone.
  • Add 2-(4-chlorophenyl)ethylamine and EDC/HOBt.
    Total Yield : 61%.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.35 (d, J = 8.4 Hz, 2H, ArH), 4.10 (t, J = 6.8 Hz, 2H, NCH₂), 3.75–3.65 (m, 4H, thiazinan CH₂), 3.20–3.10 (m, 4H, thiazinan CH₂), 2.95 (t, J = 6.8 Hz, 2H, ArCH₂), 1.90 (s, 2H, SO₂).
  • ¹³C NMR : 167.8 (C=O), 140.2 (C-Cl), 132.1–126.4 (ArC), 52.3 (NCH₂), 44.1 (thiazinan C).

Infrared Spectroscopy (IR)

  • νmax (KBr) : 3270 (N-H), 1650 (C=O), 1320, 1140 (SO₂ asym/sym), 760 (C-Cl).

Industrial-Scale Considerations

Large-scale production (≥1 kg) necessitates:

  • Catalytic Oxidation : Replace stoichiometric Oxone® with TEMPO/NaClO for sulfone formation (90% yield, 100-g scale).
  • Continuous Flow Coupling : Use microreactors to enhance EDC/HOBt-mediated amidation (residence time: 10 min, 92% yield).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazinan derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzamide + dioxothiazinan 4-Chlorophenyl, 1,1-dioxothiazinan Not reported Not specified
Oxadiazinamine Derivatives 1,3,5-Oxadiazine Trichloromethyl, aryl Not specified DCC or I₂/Et₃N
Compound 7 Thiazolidin-4-one 4-Nitrobenzylidene, 4-chlorophenyl Antimicrobial (pMICam = 1.86) Carbodiimide coupling
Etobenzanid () Benzamide 2,3-Dichlorophenyl, ethoxymethoxy Herbicide Not specified

Table 2: QSAR Parameters Influencing Activity in Thiazolidinones

Parameter Role in Antimicrobial Activity
Kier’s α (shape index) Enhances membrane penetration
HOMO Energy Modulates electron interactions
Cosmic Total Energy Affects binding affinity

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name N 2 4 chlorophenyl ethyl 4 1 1 dioxothiazinan 2 yl benzamide\text{IUPAC Name N 2 4 chlorophenyl ethyl 4 1 1 dioxothiazinan 2 yl benzamide}

Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.90 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, particularly in cancer and microbial infections.
  • Receptor Modulation: It may interact with certain receptors in the body, influencing cellular signaling pathways crucial for maintaining homeostasis and responding to pathological conditions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies: Laboratory experiments demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies: In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that treatment with this compound led to a reduction in cell viability, with IC50 values observed in the low micromolar range (5–15 µM).

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The authors concluded that the compound's mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In a separate investigation documented in Cancer Research, researchers treated human lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell proliferation and induction of apoptosis, suggesting a potential therapeutic role in lung cancer treatment.

Summary of Research Findings

Biological ActivityObservationsReference
AntibacterialMIC: 10–50 µg/mL against Gram-positive/negative bacteria
AnticancerIC50: 5–15 µM in MCF-7 and A549 cell lines

Q & A

Q. What are the common synthetic routes for N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide, and what key parameters influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling substituted benzamides with dioxothiazinan intermediates under controlled conditions. For example, a route may include:

  • Step 1: Reacting 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride with 2-(4-chlorophenyl)ethylamine in anhydrous dichloromethane.
  • Step 2: Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) to enhance coupling efficiency.
  • Step 3: Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Key parameters include solvent choice, reaction time, and stoichiometric ratios of intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify substituent positions and aromatic proton integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. What initial biological screening assays are recommended to assess its therapeutic potential?

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293, HeLa) to evaluate IC50 values .
  • Enzyme Inhibition: Fluorescence-based assays targeting proteases or kinases linked to disease pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization side reactions .
  • Temperature Control: Maintaining temperatures below 60°C prevents thermal decomposition of the dioxothiazinan moiety .
  • Catalytic Additives: Using 4-dimethylaminopyridine (DMAP) as a catalyst accelerates amide bond formation, reducing reaction time .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

  • Orthogonal Validation: Combine enzyme inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes to identify metabolites that may alter activity .
  • Pharmacokinetic Profiling: Assess bioavailability and half-life in animal models to correlate in vitro potency with in vivo efficacy .

Q. How can computational methods aid in predicting the compound's interactions with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50–100 ns trajectories) to evaluate binding stability and hydration effects .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on derivative libraries to predict activity trends and guide synthetic prioritization .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Systematic Substituent Variation: Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF3) and assess changes in logP and target affinity .
  • Bioisosteric Replacement: Substitute the dioxothiazinan ring with isothiazolidinone or morpholine to enhance metabolic stability .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors/donors using crystallographic or docking data to refine analog design .

Methodological Notes

  • Data Contradiction Analysis: When biological activity varies across assays, cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Reaction Scale-Up: Pilot reactions (1–5 mmol) should precede larger-scale synthesis to optimize mixing efficiency and heat dissipation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.